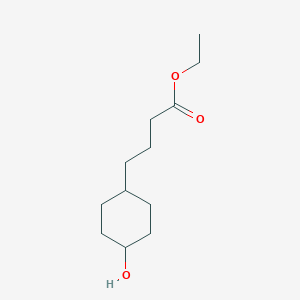
Ethyl 4-(4-hydroxycyclohexyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-hydroxycyclohexyl)butanoate is an organic compound with the molecular formula C₁₂H₂₂O₃. It is an ester derived from the reaction between 4-(4-hydroxycyclohexyl)butanoic acid and ethanol. This compound is known for its unique structure, which includes a cyclohexyl ring and a butanoate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-hydroxycyclohexyl)butanoate typically involves the esterification of 4-(4-hydroxycyclohexyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-(4-hydroxycyclohexyl)butanoic acid+ethanolacid catalystethyl 4-(4-hydroxycyclohexyl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
Ethyl 4-(4-hydroxycyclohexyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products Formed
Hydrolysis: 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: 4-(4-hydroxycyclohexyl)butanol.
Oxidation: 4-(4-oxocyclohexyl)butanoate.
科学的研究の応用
Ethyl 4-(4-hydroxycyclohexyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl 4-(4-hydroxycyclohexyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(4-hydroxycyclohexyl)butanoic acid, which may interact with biological pathways to exert its effects. The hydroxyl group on the cyclohexyl ring can also participate in hydrogen bonding and other interactions with target molecules.
類似化合物との比較
Ethyl 4-(4-hydroxycyclohexyl)butanoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybutanoate: Lacks the cyclohexyl ring, making it less complex in structure.
Ethyl 4-(4-oxocyclohexyl)butanoate: Contains a ketone group instead of a hydroxyl group on the cyclohexyl ring, leading to different chemical reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of a cyclohexyl ring and a butanoate ester group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
116941-08-3 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
ethyl 4-(4-hydroxycyclohexyl)butanoate |
InChI |
InChI=1S/C12H22O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h10-11,13H,2-9H2,1H3 |
InChIキー |
DFOWMGNJIGRYCX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC1CCC(CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)
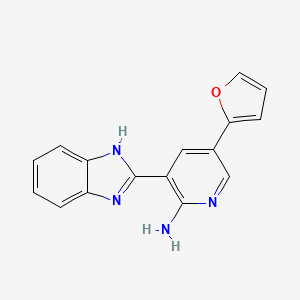
![N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884203.png)
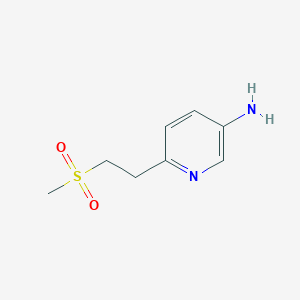
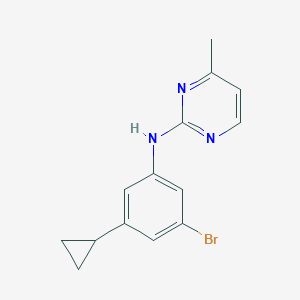
![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)
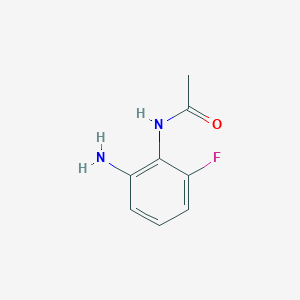
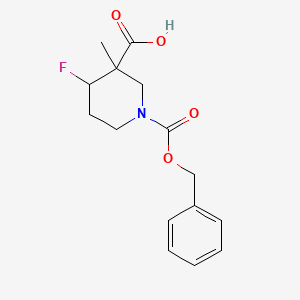
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
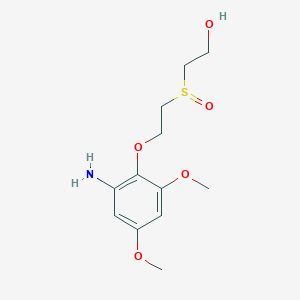
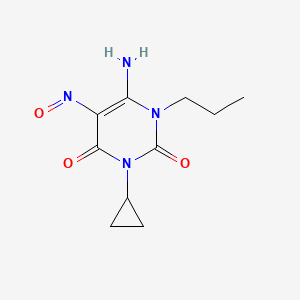
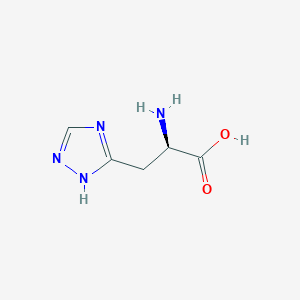
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
